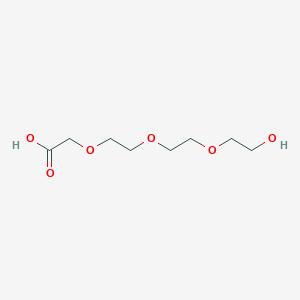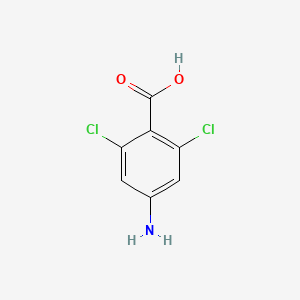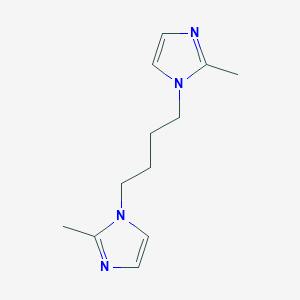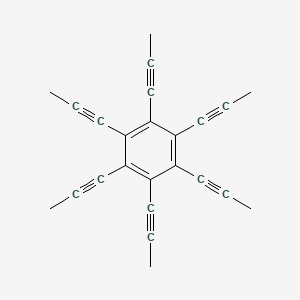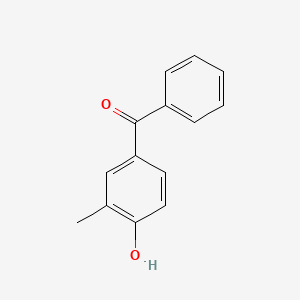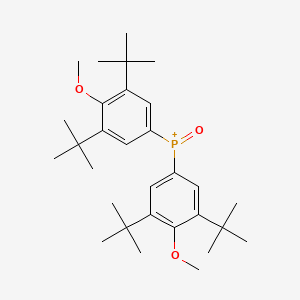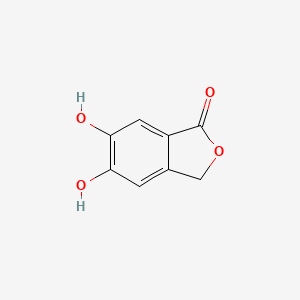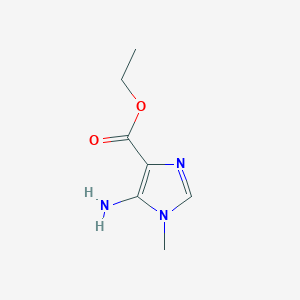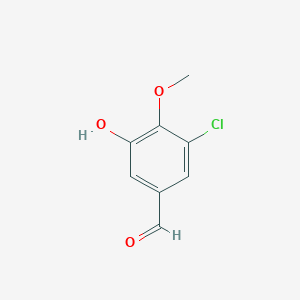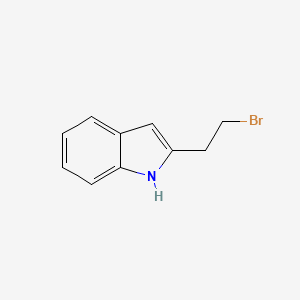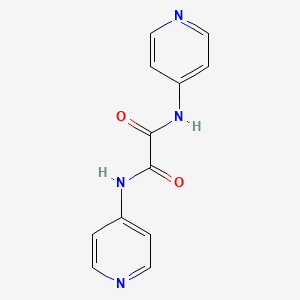
N1,N2-Di(pyridin-4-yl)oxalamide
Descripción general
Descripción
Mecanismo De Acción
Target of Action
N1,N2-Di(pyridin-4-yl)oxalamide is a complex compound that has been used in the synthesis of Cu(II) coordination polymers . The primary targets of this compound are therefore likely to be metal ions, particularly Cu(II), in these coordination polymers .
Mode of Action
The compound interacts with its targets through coordination bonding. In the presence of Cu(II) ions and other reactants, this compound can form a new complex . This interaction results in changes to the structure and properties of the resulting complex .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role in the formation of coordination polymers. These polymers can have various applications, including catalysis, gas storage, and more .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of Cu(II) ions is necessary for the formation of the coordination polymer . Additionally, factors such as pH, temperature, and solvent can also affect the compound’s action and the properties of the resulting complex .
Métodos De Preparación
The synthesis of N1,N2-Di(pyridin-4-yl)oxalamide typically involves the reaction of oxalic acid dihydrate with 4-aminopyridine. The process includes heating oxalic acid dihydrate in ethanol and benzene at reflux overnight, followed by the addition of 4-aminopyridine and further heating at reflux for six hours . This method ensures the formation of the desired compound with high purity.
Análisis De Reacciones Químicas
N1,N2-Di(pyridin-4-yl)oxalamide undergoes various chemical reactions, including coordination with metal complexes. For instance, it reacts with rhenium complexes in a mixture of tetrahydrofuran and toluene at 60°C for 48 hours . It also forms complexes with ruthenium in methanol and nitromethane solutions at room temperature . These reactions typically involve the formation of coordination compounds, which are useful in various applications.
Aplicaciones Científicas De Investigación
N1,N2-Di(pyridin-4-yl)oxalamide is widely used in scientific research, particularly in the field of material science. It serves as a ligand in the synthesis of metal-organic frameworks (MOFs), which are used for gas storage, separation, and catalysis . Additionally, its coordination properties make it valuable in the development of new materials with specific functionalities.
Comparación Con Compuestos Similares
N1,N2-Di(pyridin-4-yl)oxalamide can be compared to other pyridine-containing ligands used in MOFs. Similar compounds include N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide and other pyridine-based ligands . The uniqueness of this compound lies in its specific coordination properties and the stability of the complexes it forms, making it a valuable compound in material science research.
Propiedades
IUPAC Name |
N,N'-dipyridin-4-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-11(15-9-1-5-13-6-2-9)12(18)16-10-3-7-14-8-4-10/h1-8H,(H,13,15,17)(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACTWJCVVXPCBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B3178317.png)


